molecular formula C14H11N3O B2586518 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 54494-12-1

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2586518
CAS No.: 54494-12-1
M. Wt: 237.262
InChI Key: GUPGUFMJVVCPCZ-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and an aniline moiety at position 3. Its synthesis typically involves microwave-assisted cyclization of Boc-protected para-aminobenzoic acid derivatives, followed by deprotection with trifluoroacetic acid (TFA) to yield the free aniline . The compound is industrially available (CAS: 54494-12-1) with ≥99% purity and is packaged in 25 kg drums, indicating its relevance in scalable applications . The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry for targeting pathogens and cancer cells .

Properties

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPGUFMJVVCPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a phenyl ring attached to an aniline moiety and an oxadiazole heterocycle. The presence of the oxadiazole ring is crucial as it contributes to the compound's unique chemical properties and biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A recent study reported that derivatives exhibited IC50 values ranging from 10 nM to 1.51 μM against human cancer cell lines, indicating potent anticancer properties .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)
This compoundHeLa9.4
Similar Oxadiazole DerivativeHCT1165.55
Another DerivativeMCF72.86

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes . For example, some derivatives have shown efficacy against both gram-positive and gram-negative bacteria.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation and survival.
  • Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
  • Targeting Specific Pathways : It has been shown to interact with specific molecular targets such as the epidermal growth factor receptor (EGFR), which is critical in many cancers .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxadiazole ring and the phenyl group significantly influence biological activity. For instance, bulky aryl groups at specific positions enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Case Studies

Several case studies illustrate the effectiveness of compounds related to this compound:

  • Case Study A : A derivative demonstrated an IC50 value of approximately 9.4 μM against a panel of cancer cell lines, showcasing its potential as a lead compound for further development .
  • Case Study B : In vitro studies showed that another derivative exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Medicinal Chemistry

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline has shown promising biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated IC50 values around 9.4 μM against HeLa cells and lower values against other cancer lines such as MCF7 and HCT116 .

    Table 1: Anticancer Activity of this compound
    CompoundCell LineIC50 (μM)
    This compoundHeLa9.4
    Similar derivativeHCT1165.55
    Another derivativeMCF72.86
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. It disrupts bacterial cell membranes and inhibits essential enzymes, showing efficacy against both Gram-positive and Gram-negative bacteria .

Material Science

In material science, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties. The incorporation of oxadiazole derivatives can enhance the efficiency and performance of these materials.

Environmental Monitoring

The compound is being investigated as a fluorescent probe for detecting reactive oxygen species (ROS) in biological and environmental samples. Its ability to selectively detect superoxide anions and hydrogen peroxide makes it valuable for monitoring oxidative stress in living cells.

Structure–Activity Relationship (SAR)

Studies on the structure–activity relationship indicate that modifications on the oxadiazole ring and the phenyl group significantly influence biological activity. For example, bulky aryl groups at specific positions enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Case Study A : A derivative demonstrated an IC50 value of approximately 9.4 μM against a panel of cancer cell lines, showcasing its potential as a lead compound for further development in anticancer therapies.

Case Study B : In vitro studies revealed that another derivative exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Chemical Reactions Analysis

Cyclocondensation of Amidoximes with Carboxylic Acids

The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation between amidoximes and activated carboxylic acids. For example:

  • Reaction of tert-butylamidoxime with 4-aminobenzoic acid in the presence of carbonyldiimidazole (CDI) yields 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline through cyclodehydration at 120°C for 4 hours (59% yield) .

  • Analogous methods using 4-nitrobenzonitrile instead of carboxylic acids have been reported, followed by catalytic hydrogenation to reduce the nitro group to an amine (64% yield) .

Nucleophilic Substitution at the Aniline Group

The aniline moiety undergoes electrophilic aromatic substitution (EAS) or coupling reactions:

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines, enhancing bioactivity .

  • Acylation : Treatment with acyl chlorides or anhydrides produces amide derivatives, as seen in the synthesis of maleimide and succinimide analogs .

Modification of the Oxadiazole Ring

The oxadiazole ring participates in:

  • Hydrogenation : Selective reduction under Pd/C or Raney Ni catalysis modifies ring saturation.

  • Cross-Coupling : Ullmann-type reactions enable aryl-aryl bond formation, as demonstrated in the synthesis of derivatized phenols .

Key Reaction Data

Reaction Type Conditions Yield Application Ref.
CyclocondensationCDI, DMF, 120°C, 4h59%Synthesis of oxadiazole core
Catalytic HydrogenationH₂ (1 atm), Pd/C, RT64%Nitro-to-amine conversion
Ullmann CouplingCuI, phenanthroline, K₂CO₃, 100°C48–72%Aryl-aryl bond formation
Schiff Base FormationAldehyde, EtOH, reflux70–85%Bioactive derivative synthesis

Mechanistic Insights

  • Cyclodehydration : Proceeds via intermediate O-acylamidoxime formation, followed by intramolecular cyclization and water elimination .

  • Hydrogenation : The nitro group is reduced to an amine via sequential electron transfer steps on the catalyst surface .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 220°C, limiting high-temperature applications .

  • Photoreactivity : The oxadiazole ring may undergo photodegradation under UV light, necessitating dark storage .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Key Properties/Activities References
4-(3-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline Trifluoromethylphenoxy group at position 4 MIC = 2 μg/mL (5 μM) against MRSA
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline tert-Butyl group at position 3 Antitumor activity (IC50 = 9.4 μM); X-ray-confirmed H-bonding
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline Aniline at position 2 instead of 4 Reduced steric hindrance; altered bioavailability
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline Ethyl group at position 5 Increased lipophilicity (logP ~2.1)
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Thiophene at position 3; methyl linker Enhanced π-π stacking; potential CNS activity

Key Findings:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethylphenoxy analog (Table 1, Row 1) exhibits potent antimicrobial activity due to enhanced electrophilicity and membrane penetration .
  • Steric Effects: The tert-butyl group in 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline improves crystallinity and hydrogen-bonding interactions, critical for antitumor activity .
  • Positional Isomerism: Moving the aniline from position 4 to 2 (Row 3) reduces steric hindrance but may decrease target binding affinity .
  • Heterocyclic Substitutions: Thiophene-containing analogs (Row 5) leverage sulfur’s electron-rich nature for improved π-π interactions in CNS-targeting ligands .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling aniline derivatives with pre-formed oxadiazole rings. For example, 5-amino-3-phenyl-1,2,4-oxadiazole (a structural analog) can be synthesized via cyclization of thioamides or amidoximes under acidic conditions . Optimizing reaction yields requires careful control of stoichiometry (e.g., 1:1 molar ratio of precursors), temperature (80–100°C), and catalysts like acetic acid. Purity can be enhanced using column chromatography with ethyl acetate/hexane (3:7 v/v) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To confirm NH₂ stretches (3350–3420 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • LC-MS : For molecular ion identification (e.g., [M+1]⁺ at m/z 302.9) and fragmentation patterns .
  • ¹H/¹³C NMR : To resolve aromatic proton environments (δ 6.5–7.8 ppm) and distinguish amine protons (δ ~5.2 ppm) .

Q. How should researchers handle this compound safely given limited toxicity data?

  • Methodological Answer : Follow protocols for aromatic amines (e.g., benzidine derivatives):

  • Use PPE (gloves, lab coat, goggles) in a fume hood.
  • In case of skin contact, wash thoroughly with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations on the phenyl ring) influence electronic properties and reactivity?

  • Methodological Answer : Substituents alter electron density on the oxadiazole ring. For example:

  • Electron-withdrawing groups (e.g., -NO₂) reduce nucleophilicity at the amine group, while electron-donating groups (e.g., -OCH₃) enhance it.
  • Computational methods (DFT) can predict Hammett constants (σ) to correlate substituent effects with reaction rates . Experimental validation via UV-Vis spectroscopy (λₐₜₒₜₛ shifts) is recommended .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Steps include:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals.
  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals for XRD analysis.
  • Control Experiments : Compare with synthesized analogs (e.g., 4-(5-(4-fluorobenzylthio)-oxadiazol-2-yl)aniline) to identify artifacts .

Q. How can the environmental impact of this compound be assessed when ecological toxicity data is unavailable?

  • Methodological Answer : Use predictive models and experimental assays:

  • QSAR Models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation (log Kₒᵥ) .
  • Microtox® Assay : Test acute toxicity using Vibrio fischeri luminescence inhibition.
  • Soil Mobility Studies : Measure adsorption coefficients (K_d) via batch equilibrium tests with HPLC quantification .

Key Research Gaps Identified

  • Limited ecological toxicity data necessitates further in silico and experimental studies .
  • Structure-activity relationships for substituent effects require systematic DFT/experimental validation .

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